molecular formula C11H13ClF3N B2639741 [(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride CAS No. 2059913-91-4

[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride

Cat. No. B2639741
CAS RN: 2059913-91-4
M. Wt: 251.68
InChI Key: VHRFQQYFGAYIIO-GNAZCLTHSA-N
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Description

This compound, also known as [4-(Trifluoromethyl)phenyl]methanamine hydrochloride, has a CAS Number of 3047-99-2 . It has a molecular weight of 211.61 and its IUPAC name is [4-(trifluoromethyl)phenyl]methanamine hydrochloride .


Synthesis Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The compound’s InChI Code is 1S/C8H8F3N.ClH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H and its InChI key is DDDIOEYMKVFUGK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its SMILES string is FC(F)(F)OC1=CC=C(C=C1)C2(CN)CC2.Cl .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

An orally active, water-soluble neurokinin-1 (NK1) receptor antagonist, suitable for both intravenous and oral administration, shows promise in pre-clinical tests relevant to clinical efficacy in emesis and depression. The compound's high affinity and long action duration underscore its potential therapeutic applications (Harrison et al., 2001).

Organic Chemistry and Cyclopropyl Groups

A study on cyclopropyl(4-methoxyphenyl)phenylmethanol and related compounds in acidic and basic solutions elucidated their reactivity, providing insights into oxygen acidity and the competition between O-neophyl shift and C-cyclopropyl beta-scission (Bietti et al., 2006).

Chiral Discrimination and Separation Techniques

The separation of enantiomers using an amylose tris-3,5-dimethylphenyl carbamate stationary phase illustrates the importance of weak hydrogen bonds and inclusion interactions in chiral discrimination, which has applications in asymmetric synthesis and drug development (Bereznitski et al., 2002).

Enzymatic Resolution and Drug Synthesis

The enzymatic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key step in the synthesis of Ticagrelor, demonstrates the utility of biocatalysis in obtaining optically pure compounds. This process highlights the role of enzymes in modern drug synthesis and the production of enantiomerically pure pharmaceuticals (Wang et al., 2019).

Safety and Hazards

The compound is classified as a combustible solid . It should be stored in a cool, dry place away from heat and open flames. As with all chemicals, it should be handled with care and appropriate protective equipment should be used .

Future Directions

The trifluoromethyl group is becoming increasingly important in the fields of pharmaceuticals, agrochemicals, and materials . Future research may focus on developing new methods for introducing the trifluoromethyl group into various compounds, as well as exploring its potential applications in drug design and synthesis .

properties

IUPAC Name

[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-7(2-4-9)10-5-8(10)6-15;/h1-4,8,10H,5-6,15H2;1H/t8-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRFQQYFGAYIIO-GNAZCLTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=C(C=C2)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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